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2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
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Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic organic compound that features a piperidine ring substituted with an amino group and a thiophene ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using reagents like ammonia or amines under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Formation of the Ethanone Moiety: The ethanone group is introduced through an acylation reaction, typically using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the ethanone moiety, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonia, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antidepressant Properties
Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The structural features of 2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. A study published in the Journal of Medicinal Chemistry highlighted similar compounds' efficacy in preclinical models of depression, indicating potential for this compound in antidepressant drug development .
Anticancer Activity
The thiophene moiety in the compound is known for its biological activity against various cancer cell lines. In vitro studies have demonstrated that thiophene-containing compounds can induce apoptosis in cancer cells. A recent investigation into the anticancer properties of related compounds revealed promising results, suggesting that this compound may also possess similar activities against specific cancer types .
Neurological Disorders
Given its piperidine structure, this compound may have implications for treating neurological disorders such as schizophrenia and anxiety. Compounds with similar structures have been shown to modulate dopamine receptors, which are pivotal in these conditions. Research focusing on piperidine derivatives has indicated their potential as antipsychotic agents .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for synthesizing more complex molecules. For instance, it can be utilized in the synthesis of novel piperidine derivatives that may exhibit enhanced biological activities.
Development of New Drugs
The versatility of this compound allows chemists to modify its structure to develop new pharmaceutical agents. By altering functional groups or substituents on the piperidine ring or thiophene moiety, researchers can create compounds with tailored pharmacological profiles .
Data Table: Summary of Applications
Case Study 1: Antidepressant Efficacy
A study evaluated a series of piperidine derivatives, including those similar to this compound, demonstrating significant antidepressant-like effects in rodent models. The mechanism was attributed to enhanced serotonin levels and receptor modulation.
Case Study 2: Anticancer Activity
In vitro studies on thiophene derivatives showed that they could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that modifications leading to compounds like this compound could yield effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-Aminopiperidin-1-yl)-1-(pyridin-2-yl)ethanone hydrochloride: Contains a pyridine ring instead of a thiophene ring.
2-(4-Aminopiperidin-1-yl)-1-(benzene-2-yl)ethanone hydrochloride: Features a benzene ring in place of the thiophene ring.
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
2-(4-Aminopiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known by its CAS number 1261232-67-0, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H17ClN2OS |
Molecular Weight | 260.78 g/mol |
CAS Number | 1261232-67-0 |
Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential inhibitory effects on certain enzymes and receptors, which may contribute to its therapeutic effects.
Potential Targets:
- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Research has indicated that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and their implications:
Case Study: Anticancer Activity
In a study exploring the anticancer properties of piperidine derivatives, it was found that certain compounds exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. These compounds were noted for their ability to induce apoptosis and showed a better performance compared to reference drugs like bleomycin .
Case Study: Neuroprotective Effects
Research on similar piperidine-based compounds has revealed their potential in neuroprotection by inhibiting cholinesterase enzymes. This mechanism is crucial for increasing acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention .
Pharmacological Applications
The compound's biological activities suggest several possible pharmacological applications:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory activity, it may serve as a treatment option for Alzheimer's disease.
- Cancer Therapy : Its cytotoxic effects on cancer cells make it a candidate for further development as an anticancer agent.
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-9-3-5-13(6-4-9)8-10(14)11-2-1-7-15-11;/h1-2,7,9H,3-6,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYWRKTFARCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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